(5-Fluorobenzofuran-2-yl)boronic acid
Overview
Description
(5-Fluorobenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and as a building block for various chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated boronic acids and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated boronic acids can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile as described in one study involves the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst, demonstrating the general applicability of halodeboronation to synthesize aryl boronic acids . Another study describes a two-step reaction process using an organic lithium reagent to synthesize (3-fluoro-5-methylphenyl)boronic acid, followed by an oxidation reaction to produce 3-borono-5-fluorobenzoic acid with a total yield of 75.5% . These methods highlight the potential pathways for synthesizing related fluorobenzofuran boronic acids.
Molecular Structure Analysis
Fluorination and the presence of a boronic group can significantly influence the structural behavior of boronic acids. For example, fluorinated 1,2-phenylenediboronic acids have been shown to equilibrate with their dehydrated forms, and ab initio calculations suggest that fluorination stabilizes these cyclic semianhydrides . This information suggests that the molecular structure of (5-Fluorobenzofuran-2-yl)boronic acid would also be influenced by the presence of fluorine and the boronic group, potentially affecting its reactivity and stability.
Chemical Reactions Analysis
The reactivity of fluorinated boronic acids in chemical reactions is an area of significant interest. The study of 3-borono-5-fluorobenzoic acid indicates its utility in organic synthesis, particularly in Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives . This suggests that (5-Fluorobenzofuran-2-yl)boronic acid could also be a valuable intermediate for similar coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be markedly affected by the presence of fluorine atoms. For instance, the acidity and structural behavior of fluorinated boronic acids are influenced by the synergy between the fluorine atoms and the boronic group, as demonstrated by the strong intermolecular hydrogen bonding observed in the crystal structure of tetrafluoro-1,2-phenylenediboronic acid . Additionally, a new boronic acid fluorescent reporter has been developed that changes emission intensities at three wavelengths upon sugar binding, indicating the potential for boronic acids to be used in sensor applications . These findings suggest that (5-Fluorobenzofuran-2-yl)boronic acid may also exhibit unique physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
1. Organic Synthesis and Industrial Applications
2. Fluorescence-Based Sugar Sensing
Boronic acid derivatives, including (5-Fluorobenzofuran-2-yl)boronic acid, are utilized in developing fluorescent sensors for carbohydrates. They exhibit unique fluorescence changes upon binding with sugars, making them valuable in creating sensors for biological and medical applications (Junfeng Wang et al., 2005).
3. Development of Fluorescent Chemosensors
Boronic acids are instrumental in detecting biologically active substances, crucial for disease prevention, diagnosis, and treatment. These acids interact with diols to form complexes that serve as reporters in fluorescent sensors, aiding in probing carbohydrates and bioactive substances (S. Huang et al., 2012).
4. Utility in Sensing Applications
The reactivity of boronic acids with diols and strong Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Karel Lacina et al., 2014).
5. Biomaterials and Dynamic Covalent Behavior
Boronic acids, due to their ability to bind with biologically relevant diols, are extensively used in biomaterials. They form dynamic covalent or responsive hydrogels with polyols, crucial in sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).
6. Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives, like (5-Fluorobenzofuran-2-yl)boronic acid, provide insights into their potential use in fluorescence-based sensing technologies. This research contributes to understanding their photophysical properties in different environments (H. S. Geethanjali et al., 2015).
7. Effect of Fluorine Substituents
The presence of fluorine in boronic acids influences their properties, such as acidity, hydrolytic stability, and spectroscopic properties. Understanding these effects is vital for their applications in chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
8. Molecular Rotors and Bioimaging
Fluorescent molecular rotors derived from boronic acids are developed for various applications, including viscosity sensing, reversible thermochromism, cytotoxicity studies, and bioimaging cells. These compounds provide a platform for advanced imaging techniques in biological systems (Marisol Ibarra-Rodrı Guez et al., 2017).
9. Potential Antiviral Applications
Modified boronic acid nanoparticles have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This research opens up new avenues for the use of boronic acids in developing antiviral therapies (M. Khanal et al., 2013).
10. Biomedical Applications
Boronic acid polymers, including those derived from (5-Fluorobenzofuran-2-yl)boronic acid, are increasingly used in biomedical applications. They have shown potential in the treatment of diseases like HIV, obesity, diabetes, and cancer, highlighting their importance in developing new biomaterials (J. Cambre & B. Sumerlin, 2011).
Safety And Hazards
“(5-Fluorobenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, have a wide range of applications in research. They are increasingly utilized in diverse areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Future research may focus on expanding these applications and developing new methods for the synthesis and use of boronic acids.
properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIPSIVUHENTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorobenzofuran-2-yl)boronic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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